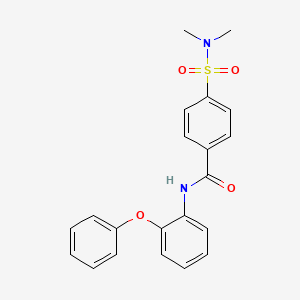

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-23(2)28(25,26)18-14-12-16(13-15-18)21(24)22-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWZOLYDHZSYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- 4-(Dimethylsulfamoyl)benzoic acid – Introduced via sulfonation and subsequent dimethylamination of benzoic acid.

- 2-Phenoxyaniline – A commercially available aromatic amine serving as the nucleophilic partner in amide bond formation.

Critical intermediates include the activated carboxylic acid derivative (e.g., acyl chloride or mixed anhydride) and the sulfamoyl-functionalized aromatic core.

Synthetic Routes and Methodological Variations

Sulfonation and Amine Coupling Pathway

Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid

- Step 1: Sulfonation of Benzoic Acid

Benzoic acid undergoes sulfonation at the para position using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, yielding 4-sulfobenzoic acid chloride.

$$

\text{Benzoic acid} + \text{ClSO}3\text{H} \rightarrow 4-\text{ClSO}3-\text{C}6\text{H}4-\text{COOH} + \text{HCl}

$$ - Step 2: Dimethylamination

The sulfonyl chloride intermediate reacts with dimethylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25°C, producing 4-(dimethylsulfamoyl)benzoic acid.

$$

4-\text{ClSO}3-\text{C}6\text{H}4-\text{COOH} + (\text{CH}3)2\text{NH} \rightarrow 4-(\text{(CH}3)2\text{N})-\text{SO}2-\text{C}6\text{H}4-\text{COOH} + \text{HCl}

$$

Amide Bond Formation

The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). 2-Phenoxyaniline is added, and the mixture is stirred at 20°C for 16 hours, yielding the target compound after aqueous workup (60–75% yield).

Reaction Scheme :

$$

4-(\text{(CH}3)2\text{N})-\text{SO}2-\text{C}6\text{H}4-\text{COOH} + \text{H}2\text{N}-\text{C}6\text{H}4-\text{O}-\text{C}6\text{H}5 \xrightarrow{\text{EDCI/DMAP}} \text{Target} + \text{H}_2\text{O}

$$

Alternative Acyl Chloride Route

Generation of Acyl Chloride

4-(Dimethylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux, forming the corresponding acyl chloride.

Coupling with 2-Phenoxyaniline

The acyl chloride reacts with 2-phenoxyaniline in toluene at 80°C for 4 hours, followed by recrystallization from isopropyl alcohol (yield: 70–79%).

Advantages :

- Eliminates need for coupling agents.

- Higher yields due to stoichiometric control.

Optimization and Process Parameters

Structural Characterization and Analytical Data

Spectroscopic Properties

Industrial-Scale Adaptations

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in the synthesis of more complex molecules. It can be utilized in the development of novel synthetic pathways that lead to new chemical entities with desired properties .

Biology

- Enzyme Inhibition : Research indicates that 4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide exhibits enzyme inhibitory activities. This characteristic is particularly relevant in the study of metabolic pathways and drug design .

- Receptor Binding Studies : The compound's structure allows it to interact with various biological receptors, potentially modulating their activity. This interaction can lead to significant biological effects, making it an attractive candidate for pharmacological studies .

Medicine

- Therapeutic Potential : Ongoing research explores the use of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes or receptors positions it as a potential drug candidate .

- Antiviral Activity : There are indications that compounds similar to this compound may possess antiviral properties, particularly against flaviviruses like Zika and dengue .

Industry

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, while the phenoxyphenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Benzamide Derivatives

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50)

- Structural Differences: The dimethylsulfamoyl group is retained, but the N-linked substituent is a 4-bromophenyl-thiazole instead of 2-phenoxyphenyl.

- Activity : This compound was identified as a potent NF-κB activator in a high-throughput screen, enhancing TLR adjuvant signaling [5].

- Key Feature: The thiazole ring may improve solubility and bioavailability compared to the phenoxyphenyl group.

4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- Structural Differences : The sulfonamide substituent is diethyl (vs. dimethyl), and the N-linked group is a nitrophenyl-thiazole.

- Implications : Diethylsulfamoyl may alter lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects [16].

Aryl-Substituted Benzamides

5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30)

- Structural Differences : A salicylamide (2-hydroxybenzamide) core replaces the benzamide, with a 5-chloro and fluorophenyl-sulfonamide substituent.

- Activity : Demonstrates 57% inhibition of PD-L1 in ELISA assays, highlighting the role of halogenation in enhancing binding affinity [6].

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

- Structural Differences : An imidazole ring replaces the sulfonamide group.

- Activity : Exhibits potent anticancer activity against cervical cancer cells, suggesting heterocyclic substituents can modulate target specificity [13].

Physicochemical and Pharmacokinetic Considerations

- Dimethylsulfamoyl Group : Enhances metabolic stability compared to unsubstituted sulfonamides but may reduce solubility due to increased hydrophobicity.

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide, identified by its CAS number 313404-17-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

The synthesis of this compound involves several steps:

- Preparation of the Benzamide Core : The benzamide structure is synthesized through acylation reactions.

- Introduction of the Dimethylsulfamoyl Group : This is typically achieved via a sulfonation reaction.

- Formation of the Phenoxyphenyl Group : Added through nucleophilic substitution reactions.

These processes require specific catalysts and solvents to optimize yield and purity, often utilizing advanced purification techniques in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with target proteins, enhancing binding affinity through hydrophobic interactions provided by the phenoxyphenyl group. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes critical in disease pathways.

- Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.

Biological Activities

Research has documented several key biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells by modulating histone deacetylase (HDAC) activity, leading to cell cycle arrest and increased acetylation of histones .

- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing promise as a potential treatment for infections caused by resistant strains .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Efficacy

A notable study involved the evaluation of this compound on human myelodysplastic syndrome (SKM-1) cell lines. Results demonstrated that the compound significantly increased intracellular levels of acetylated histones and induced G1 cell cycle arrest, suggesting its potential as an HDAC inhibitor .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of related compounds were screened against Escherichia coli and Staphylococcus aureus. The findings indicated that modifications in the sulfamoyl group could enhance antibacterial efficacy, highlighting the importance of structural variations in optimizing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |

| N-(5-Tert-butylpyridin-3-yl)methylprop-2-enamide | Antimicrobial | Similar enzymatic pathways |

| Other Sulfamoyl Derivatives | Varies (e.g., anti-inflammatory) | Varies based on substituents |

This table illustrates how structural modifications can influence the biological activities of compounds within the same chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.